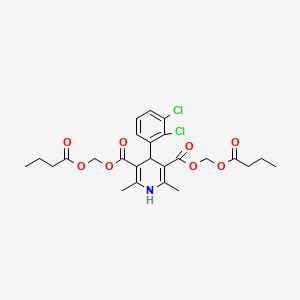

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds widely studied for cardiovascular applications due to their calcium channel-blocking activity. Structurally, it features a 2,3-dichlorophenyl ring at the C4 position and bis((butyryloxy)methyl) ester groups at C3 and C3. This compound’s design aims to optimize lipophilicity and metabolic stability through its ester substituents and halogenated aromatic moiety. Below, we compare its structural, physicochemical, and pharmacological properties with analogous 1,4-DHPs documented in recent literature.

Properties

Molecular Formula |

C25H29Cl2NO8 |

|---|---|

Molecular Weight |

542.4 g/mol |

IUPAC Name |

bis(butanoyloxymethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H29Cl2NO8/c1-5-8-18(29)33-12-35-24(31)20-14(3)28-15(4)21(25(32)36-13-34-19(30)9-6-2)22(20)16-10-7-11-17(26)23(16)27/h7,10-11,22,28H,5-6,8-9,12-13H2,1-4H3 |

InChI Key |

QEIVFONJCADMNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCOC(=O)CCC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. Subsequent esterification with butyric anhydride yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Pathways

The compound is typically synthesized via modified Hantzsch condensation reactions, a cornerstone methodology for constructing dihydropyridine frameworks .

Key Reaction Steps

Critical Notes :

-

Steric hindrance from the ortho-substituted dichlorophenyl group slows reaction kinetics, requiring extended reflux times (up to 84 hours) .

-

Competing pathways (e.g., pyran formation under specific conditions) are suppressed by optimizing stoichiometry and solvent polarity .

Ester Groups

The bis((butyryloxy)methyl) esters exhibit typical transesterification and hydrolysis reactivity:

Stability : The esters are resistant to mild acidic conditions but degrade under prolonged basic or enzymatic exposure .

Dihydropyridine Core

-

Oxidation : The 1,4-DHP ring oxidizes to pyridine derivatives under strong oxidizing agents (e.g., HNO₃).

-

Photodegradation : UV light induces ring-opening reactions, similar to other DHPs like nifedipine.

Derivatization Potential

The compound serves as a precursor for advanced functionalization:

Example Reaction :

This pathway enables radiopharmaceutical applications, leveraging the DHP core’s calcium channel affinity .

Side Reactions and Byproducts

-

Pyran Formation : Under non-optimized Hantzsch conditions, ortho-substituted aldehydes (e.g., 2-methoxybenzaldehyde) yield pyran derivatives instead of DHPs .

-

Michael Adducts : Competing nucleophilic additions occur if reaction temperatures or base strengths are miscalibrated .

Comparative Reactivity with Analogues

| Compound | Structural Difference | Reactivity Contrast |

|---|---|---|

| Felodipine | Lacks butyryloxy esters | Faster hydrolysis due to simpler ester groups. |

| Nifedipine | Nitro substituent | Higher photodegradation susceptibility. |

| Amlodipine | Aminoethoxy side chain | Enhanced stability under basic conditions. |

Mechanistic Insights

Scientific Research Applications

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as Clevidipine Butyrate, is primarily used as an impurity standard for Clevidipine, a dihydropyridine calcium channel blocker . Clevidipine is administered to patients who cannot take medicine orally to treat high blood pressure . this compound is also known as Impurity 5, Cleviprex Impurity C, and Clevidipine Impurity C .

Chemical Properties

Synonyms

- Impurity 5

- Cleviprex Impurity C

- Clevidipine Impurity C

- Clevidipine butyrate-1

- Clevidipine Butyrate Impurity

- Clevidipine Butyrate Impurity 1

- Clevidipine Butyrate iMpurity Ⅰ

- Clevidipine Butyrate Impurity E

- Clevidipine Butyrate Impurity II

- Clevidipine Butyrate Impurity1477

Suppliers

| Supplier | Country |

|---|---|

| Hubei Jusheng Technology Co.,Ltd. | China |

| Standardpharm Co. Ltd. | United States |

| Hangzhou Huarong Pharm Co., Ltd. | China |

| Moxin Chemicals | China |

| Amadis Chemical Company Limited | China |

| Shanghai Payne Pharmaceutical Technology Co.Ltd | China |

| Pure Chemistry Scientific Inc. | United States |

| Beijing Comparison Pharmaceutical Technology | China |

| ChemStrong Scientific Co.,Ltd | China |

| Wuxi Zhongkun Biochemical Technology Co., Ltd. | China |

Mechanism of Action

The mechanism of action of Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

Key Structural Features :

- Core 1,4-DHP Skeleton : Shared across all analogs, enabling calcium channel interaction.

- Substituent Diversity : Differences in ester groups, aryl substituents, and additional functional groups modulate activity.

Notable Analogs:

3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (Borgarelli et al., 2022) :

- Shares the 2,3-dichlorophenyl group but incorporates a sulfonyloxypropyl chain at C4.

- Enhanced water solubility due to the sulfonate group, contrasting with the lipophilic butyryloxy esters of the target compound.

Diethyl 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (Reddy et al., 2009) :

- 2,4-Dichlorophenyl substitution alters steric and electronic properties compared to 2,3-dichloro.

- Ethyl esters confer intermediate lipophilicity vs. the target’s bulkier butyryloxy esters.

Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate (CAS 43067-01-2) :

- Single chlorine at C2 of the phenyl ring reduces halogen-mediated binding affinity.

- Methyl esters lower molecular weight (MW 335.8 vs. ~500 for the target compound).

Demonstrates shifted pharmacological activity toward analgesic applications.

Physicochemical Properties

Data Table 1: Comparative Physicochemical Profiles

*Estimated LogP values based on substituent contributions.

Key Observations :

- The target compound’s bis(butyryloxy)methyl esters likely increase LogP (>5), favoring blood-brain barrier penetration but reducing aqueous solubility.

- Sulfonate-containing analogs (e.g., Borgarelli et al.) balance lipophilicity with solubility, critical for intravenous formulations .

- Amide derivatives exhibit lower LogP, aligning with their shift toward central nervous system targets .

Pharmacological Implications

- Calcium Channel Blockade: The 2,3-dichlorophenyl group in the target compound and Borgarelli’s analog may enhance voltage-dependent channel binding vs. mono-chloro derivatives (e.g., CAS 43067-01-2) .

- Biological Activity Shifts : Amide derivatives () lose calcium channel activity but gain analgesic efficacy via COX inhibition .

Biological Activity

Bis((butyryloxy)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cardiovascular pharmacology. This compound belongs to the class of 1,4-dihydropyridines (DHPs) , which are primarily recognized for their role as calcium channel blockers. The structural modifications in this compound may enhance its efficacy and specificity in biological applications.

- Molecular Formula : C25H29Cl2N O8

- Molecular Weight : 552.467 g/mol

- CAS Number : 253597-19-2

- SMILES Notation : The SMILES representation provides insight into the molecular structure, indicating the presence of butyryloxy groups and a dichlorophenyl moiety.

Antihypertensive Effects

Research indicates that derivatives of 1,4-DHPs exhibit significant antihypertensive properties. A study involving the administration of such compounds demonstrated their capability to lower blood pressure in animal models by acting as calcium channel blockers. Specifically, the compound's ability to antagonize methacholine-induced coronary spasms has been highlighted as a mechanism for its antihypertensive effects .

Coronary Dilation

The compound's efficacy extends to coronary dilation. In experiments with anesthetized rats, it was observed that intravenous infusion of the compound normalized ECG readings during induced coronary spasms, suggesting that it may be effective in treating conditions related to coronary artery diseases .

The mechanism through which this compound exerts its biological effects involves modulation of calcium ion influx into cardiac and vascular smooth muscle cells. By inhibiting calcium channels, the compound reduces vascular resistance and promotes vasodilation.

Study on DHP Derivatives

A comprehensive study on various DHP derivatives, including this compound, illustrated their pharmacological profiles. The findings indicated that modifications at the 4-position significantly influenced both potency and selectivity for calcium channels. The presence of the dichlorophenyl group was associated with enhanced biological activity compared to other substitutions .

Comparative Analysis

| Compound | Antihypertensive Activity | Coronary Dilation | Mechanism |

|---|---|---|---|

| Bis((butyryloxy)methyl) DHP | High | Significant | Calcium channel blockade |

| Standard DHP | Moderate | Moderate | Calcium channel blockade |

| Other derivatives | Variable | Low to moderate | Mixed mechanisms |

This table summarizes the comparative biological activity of this compound against standard DHPs and other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.